Ethyl 2,4-dimethylpentanoate
CAS No.: 172103-12-7
Cat. No.: VC16220429
Molecular Formula: C9H18O2
Molecular Weight: 158.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 172103-12-7 |
|---|---|
| Molecular Formula | C9H18O2 |
| Molecular Weight | 158.24 g/mol |
| IUPAC Name | ethyl 2,4-dimethylpentanoate |
| Standard InChI | InChI=1S/C9H18O2/c1-5-11-9(10)8(4)6-7(2)3/h7-8H,5-6H2,1-4H3 |
| Standard InChI Key | GJIQVHTXXRSNMD-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(C)CC(C)C |
Introduction
Structural Characteristics and Nomenclature
Ethyl 2,4-dimethylpentanoate derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) rules. The parent chain is a five-carbon pentanoate ester, with methyl substituents at the second and fourth carbon atoms and an ethoxy group at the terminal carboxylate position. The molecular structure is represented as:
This branching pattern reduces molecular symmetry, impacting physical properties such as boiling point and solubility. The compound’s exact mass is 158.131 g/mol, with a monoisotopic mass of 158.131 atomic mass units .
Synthesis and Industrial Production
Laboratory Synthesis
The ester is typically synthesized via acid-catalyzed esterification between 2,4-dimethylpentanoic acid and ethanol. A common protocol involves:
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Combining equimolar amounts of the acid and ethanol in the presence of concentrated sulfuric acid () as a catalyst.
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Refluxing the mixture at 80–100°C for 4–6 hours to drive the reaction to completion via Le Chatelier’s principle.
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Isolating the product through neutralization, washing, and fractional distillation.
Industrial-Scale Manufacturing
Industrial production employs continuous-flow reactors to enhance efficiency. Catalytic methods using solid acids (e.g., ion-exchange resins) reduce corrosion and waste generation. Key parameters include:
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Temperature: 120–150°C
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Pressure: 2–5 atm
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Catalyst loading: 5–10% w/w
Yield optimization exceeds 85% under these conditions.
Physicochemical Properties
Ethyl 2,4-dimethylpentanoate’s properties are benchmarked against linear and branched analogs (Table 1).
Table 1: Comparative Physicochemical Properties of Select Esters
| Property | Ethyl 2,4-Dimethylpentanoate | Ethyl Hexanoate | Ethyl 3-Methylpentanoate |
|---|---|---|---|
| Boiling Point (°C) | 189–192 | 168 | 175–178 |
| Density (g/cm³) | 0.865–0.875 | 0.872 | 0.879 |
| Refractive Index (20°C) | 1.412–1.415 | 1.407 | 1.416 |
| Solubility in Water | Insoluble | Slightly | Insoluble |
The elevated boiling point relative to ethyl hexanoate arises from increased van der Waals interactions due to branching .
Chemical Reactivity and Functional Transformations
Hydrolysis
Under acidic or basic conditions, the ester undergoes hydrolysis to yield 2,4-dimethylpentanoic acid:
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Acidic conditions: Slow, reversible reaction favored by excess water.
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Basic conditions: Irreversible saponification producing the carboxylate salt.
Reduction
Lithium aluminum hydride () reduces the ester to 2,4-dimethylpentanol:
This reaction proceeds via nucleophilic acyl substitution.
Transesterification
In the presence of alkoxide catalysts, the ethoxy group is replaced by longer-chain alcohols (e.g., methanol), enabling the production of specialty esters for fragrances.
Applications in Industry and Research
Flavor and Fragrance Industry
The compound’s fruity odor profile makes it valuable in:
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Synthetic fruit flavors (e.g., apple, pineapple).
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Perfume formulations requiring non-polar, long-lasting scent molecules.
Pharmaceutical Intermediates
Its ester group serves as a protecting group in peptide synthesis and prodrug design. Recent studies highlight its role in synthesizing antiviral agents targeting envelope proteins .
Polymer Science
As a plasticizer, it enhances the flexibility of polyvinyl chloride (PVC) by disrupting crystallinity. Its branched structure improves compatibility with polymer matrices compared to linear analogs .
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